Methyl 2-bromopyridin-4-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromopyridin-4-ylcarbamate is an organic compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
The synthesis of Methyl 2-bromopyridin-4-ylcarbamate typically involves the reaction of 2-bromopyridine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 2-bromopyridine and methyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Product Isolation: The product is isolated by standard purification techniques, such as recrystallization or chromatography, to obtain pure this compound.
Chemical Reactions Analysis
Methyl 2-bromopyridin-4-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with an amine can lead to the formation of a corresponding amide.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: this compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. .
Scientific Research Applications
Methyl 2-bromopyridin-4-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the development of inhibitors for specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of Methyl 2-bromopyridin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound can increase the levels of acetylcholine, leading to enhanced neurotransmission .
Comparison with Similar Compounds
Methyl 2-bromopyridin-4-ylcarbamate can be compared with other similar compounds, such as:
Methyl 4-bromopyridin-2-ylcarbamate: This compound has a similar structure but with the bromine atom and carbamate group at different positions on the pyridine ring.
2-Bromopyridine: A simpler compound that lacks the carbamate group. It is used as a starting material in the synthesis of this compound.
Methyl 2-chloropyridin-4-ylcarbamate: Similar to this compound but with a chlorine atom instead of bromine. .
Properties
Molecular Formula |
C7H7BrN2O2 |
---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
methyl N-(2-bromopyridin-4-yl)carbamate |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)10-5-2-3-9-6(8)4-5/h2-4H,1H3,(H,9,10,11) |
InChI Key |
IVQQWJSGSSXVTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC(=NC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.